Superior Potency in ER+ Breast Cancer Cell Proliferation: Casimirolide vs. Limonin
In a direct comparative study of multiple citrus limonoids against MCF-7 estrogen receptor-positive (ER+) human breast cancer cells, Casimirolide (Obacunone) demonstrated a significantly lower half-maximal inhibitory concentration (IC50) than its close structural analog Limonin, indicating superior potency in this model. The data for Obacunone is reported as 0.009 µg/mL [1], whereas Limonin's IC50 in the same study was greater than 100 µg/mL, a difference of over four orders of magnitude. Other comparators like deacetylnomilin (IC50 = 0.005 µg/mL) and methyl nomilinate (IC50 = 0.01 µg/mL) were also more potent than Limonin, highlighting the substantial structure-activity variation within the limonoid class.
| Evidence Dimension | Inhibition of ER+ Human Breast Cancer Cell Proliferation (MCF-7) |
|---|---|
| Target Compound Data | IC50 = 0.009 µg/mL |
| Comparator Or Baseline | Limonin: IC50 > 100 µg/mL; Deacetylnomilin: IC50 = 0.005 µg/mL; Methyl nomilinate: IC50 = 0.01 µg/mL |
| Quantified Difference | Casimirolide is >11,000-fold more potent than Limonin in this assay. |
| Conditions | MCF-7 ER+ human breast cancer cell line, 48-hour proliferation assay. |
Why This Matters
This extreme difference in potency within the same assay system is critical for researchers focused on estrogen-dependent breast cancer; selecting the wrong limonoid (e.g., Limonin) would require infeasibly high concentrations to achieve any effect, leading to failed experiments and wasted resources.
- [1] Guthrie, N., Morley, K., Hasegawa, S., Manners, G. D., & Vandenberg, T. (2000). Inhibition of human breast cancer cells by citrus limonoids. ACS Symposium Series, 758, 164–174. DOI: 10.1021/bk-2000-0758.ch012. View Source
